molecular formula C36H41Cl2N5O8S3 B1667188 (6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 307316-55-8

(6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B1667188
CAS No.: 307316-55-8
M. Wt: 838.8 g/mol
InChI Key: MOYDKLWHWUTKTI-LDCQLTLFSA-N
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Description

The compound (6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and stereocenters, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core bicyclic structure, followed by the introduction of various functional groups through a series of chemical reactions. Key steps in the synthesis may include:

    Formation of the Bicyclic Core: This step involves the construction of the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core through cyclization reactions.

    Functional Group Introduction: Various functional groups, such as the carboxylate, sulfanyl, and amino groups, are introduced through substitution and addition reactions.

    Stereochemical Control: Ensuring the correct stereochemistry at the 6R and 7R positions is crucial, often achieved through chiral catalysts or resolution techniques.

Industrial production methods may involve optimizing these steps for scalability, yield, and cost-effectiveness, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Addition: The double bonds in the enyl groups can participate in addition reactions with halogens or hydrogen.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding, potentially leading to the development of new biochemical assays.

    Medicine: The compound’s unique structure may exhibit biological activity, making it a potential lead compound for drug discovery and development. It could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its functional group diversity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes, which may be useful in anticancer therapies.

Molecular targets and pathways involved in these mechanisms would need to be identified through experimental studies, such as binding assays, molecular docking, and cellular assays.

Comparison with Similar Compounds

When compared to similar compounds, this compound stands out due to its unique combination of functional groups and stereochemistry. Similar compounds may include:

    Penicillins: These antibiotics share the β-lactam ring structure but differ in their side chains and overall complexity.

    Cephalosporins: Another class of β-lactam antibiotics with a similar core structure but different functional groups and stereochemistry.

    Carbapenems: These antibiotics also contain a β-lactam ring but have distinct structural features that confer different biological activities.

The uniqueness of this compound lies in its specific functional group arrangement and stereochemical configuration, which may impart distinct biological and chemical properties.

Properties

CAS No.

307316-55-8

Molecular Formula

C36H41Cl2N5O8S3

Molecular Weight

838.8 g/mol

IUPAC Name

(6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C36H41Cl2N5O8S3/c1-21-13-25(14-22(2)41(21)7-4-8-43(3)9-11-51-12-10-43)52-18-24-19-54-35-32(34(48)42(35)33(24)36(49)50)40-30(45)20-53-28-16-26(37)23(15-27(28)38)5-6-29(44)39-17-31(46)47/h5-6,13-16,32,35H,4,7-12,17-20H2,1-3H3,(H2-2,39,40,44,45,46,47,49,50)/b6-5+/t32-,35-/m1/s1

InChI Key

MOYDKLWHWUTKTI-LDCQLTLFSA-N

SMILES

CC1=CC(=CC(=[N+]1CCC[N+]2(CCOCC2)C)C)SCC3=C(N4C(C(C4=O)NC(=O)CSC5=C(C=C(C(=C5)Cl)C=CC(=O)NCC(=O)[O-])Cl)SC3)C(=O)[O-]

Isomeric SMILES

CC1=CC(=CC(=[N+]1CCC[N+]2(CCOCC2)C)C)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)CSC5=C(C=C(C(=C5)Cl)/C=C/C(=O)NCC(=O)[O-])Cl)SC3)C(=O)[O-]

Canonical SMILES

CC1=CC(=CC(=[N+]1CCC[N+]2(CCOCC2)C)C)SCC3=C(N4C(C(C4=O)NC(=O)CSC5=C(C=C(C(=C5)Cl)C=CC(=O)NCC(=O)[O-])Cl)SC3)C(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-247243;  BMS 247243;  BMS247243;  UNII-KG8365V22L.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 2
(6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
(6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 4
(6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 5
(6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
(6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

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